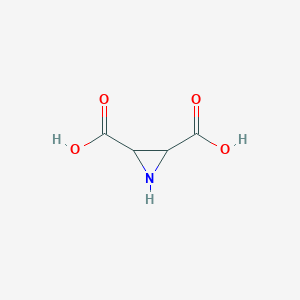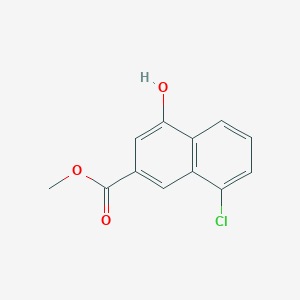
8-Chloro-4-hydroxy-2-naphthalenecarboxylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxylic acid, 8-chloro-4-hydroxy-, methyl ester is an organic compound with the molecular formula C12H9ClO3. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a carboxylic acid group, a chlorine atom, and a hydroxyl group on the naphthalene ring, with a methyl ester functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 8-chloro-4-hydroxy-, methyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid derivatives. One common method is the reaction of 2-Naphthalenecarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain optimal reaction conditions and high yields. The use of high-purity starting materials and stringent quality control measures ensures the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenecarboxylic acid, 8-chloro-4-hydroxy-, methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 8-chloro-4-hydroxy-2-naphthoic acid.
Reduction: Formation of 8-chloro-4-hydroxy-2-naphthalenemethanol.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxylic acid, 8-chloro-4-hydroxy-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenecarboxylic acid, 8-chloro-4-hydroxy-, methyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The chlorine atom may also play a role in modulating the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Naphthalenecarboxylic acid
- 8-Chloro-2-naphthol
- Methyl 2-naphthoate
Uniqueness
2-Naphthalenecarboxylic acid, 8-chloro-4-hydroxy-, methyl ester is unique due to the combination of functional groups present on the naphthalene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
methyl 8-chloro-4-hydroxynaphthalene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO3/c1-16-12(15)7-5-9-8(11(14)6-7)3-2-4-10(9)13/h2-6,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGWWTHPCSVNDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC=C2Cl)C(=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


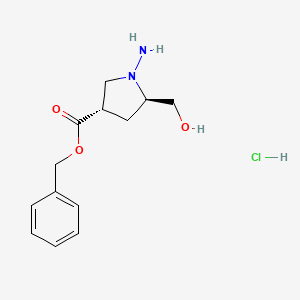
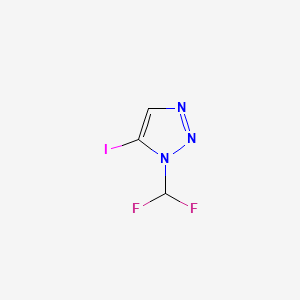
![N-(2-Benzo[d]isoxazol-3-yl-acetyl)-methanesulfonamide](/img/structure/B13939967.png)
![3-Bromo-6-fluorobenzo[b]thiophene](/img/structure/B13939974.png)

![2-(5-Chloro-2,4-dimethoxy-phenyl)-5-(5-methyl-isoxazol-3-yl)-[1,3,4]oxadiazole](/img/structure/B13939983.png)
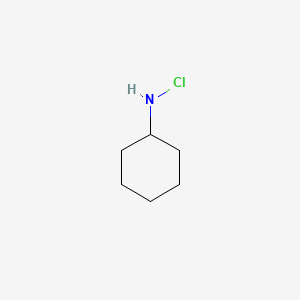
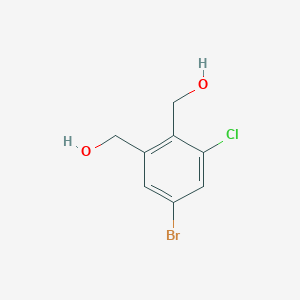
![2-(10-[1,1'-Biphenyl]-2-yl-9-anthracenyl)benzo[b]naphtho[2,3-d]furan](/img/structure/B13940004.png)

